molecular formula C9H10BrFO2 B14024995 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene

Cat. No.: B14024995
M. Wt: 249.08 g/mol
InChI Key: UMMCJFUNLKNODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is a substituted benzene derivative featuring bromine, fluorine, ethoxy, and methoxy functional groups at positions 5, 1, 2, and 3, respectively. Its molecular formula is C₉H₁₀BrFO₂, with a molecular weight of 265.09 g/mol. This compound is structurally characterized by halogen (Br, F) and alkoxy (ethoxy, methoxy) groups, which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

5-bromo-2-ethoxy-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

UMMCJFUNLKNODQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)OC

Origin of Product

United States

Preparation Methods

General Strategy for Synthesis

The preparation of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene generally involves:

  • Selective halogenation (bromination and fluorination) of substituted benzene derivatives.
  • Introduction of alkoxy groups (ethoxy and methoxy) via nucleophilic substitution or etherification.
  • Use of protecting groups and deprotection steps when necessary to control regioselectivity.
  • Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry.

Stepwise Preparation Approach

Based on patent literature (EP 3 133 071 A1) and related synthetic methodologies, the following stepwise approach is commonly employed:

Step Reaction Type Reagents/Conditions Notes
1 Nucleophilic substitution Starting from a halogenated benzene derivative, react with ethoxide ion in N,N-dimethylformamide at 20°C Potassium carbonate often used as base; reaction time ~20 hours for etherification
2 Selective fluorination Introduction of fluorine via electrophilic fluorination or nucleophilic aromatic substitution Fluorination reagents include fluorinating agents suitable for aromatic systems
3 Bromination Bromination at the 5-position using brominating agents such as N-bromosuccinimide or bromine under controlled conditions Reaction monitored by thin-layer chromatography or high-performance liquid chromatography
4 Methoxylation Introduction of methoxy group via methylation of phenolic precursor using methyl iodide and potassium carbonate in DMF Typical yield around 90%; reaction at room temperature for 20 hours
5 Purification Organic layer washing with aqueous sodium hydroxide, hydrochloric acid, and brine; drying over sodium sulfate Solvent removal under reduced pressure; product purified by chromatography if necessary

Detailed Example from Patent EP 3 133 071 A1

  • Nucleophilic Substitution: Compound 1-a (a halogenated benzene derivative) is reacted with an ethoxide source in N,N-dimethylformamide solvent, with potassium carbonate as a base, at 20°C for 20 hours to introduce the ethoxy group at position 2.
  • Reduction and Deprotection: Subsequent steps involve reduction reactions using triethylsilane and boron trifluoride etherate at -20 to 10°C, followed by deacetylation in methanol or mixed solvents to remove protecting groups.
  • Halogenation: Bromine or iodine substitution is introduced selectively at the 5-position using appropriate halogenating agents.
  • Fluorination: Fluorine incorporation is achieved via nucleophilic substitution on activated aromatic intermediates.
  • Methoxylation: The methoxy group at position 3 is introduced by methylation of the corresponding phenol using methyl iodide and potassium carbonate in DMF at room temperature for 20 hours, yielding about 90% of the desired product.
  • Work-up and Purification: The organic phase is washed with aqueous solutions (NaOH, HCl, brine), dried over sodium sulfate, and solvent is removed under vacuum. The crude product can be purified by column chromatography or recrystallization.

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Ethoxylation Potassium carbonate, ethoxide ion, DMF 20 20 ~90 Stirring at room temperature
Fluorination Electrophilic fluorinating agent -78 to -60 2-5 Variable Low temperature preferred for selectivity
Bromination N-bromosuccinimide or bromine 0 to 25 1-3 70-85 Controlled addition to avoid polybromination
Methoxylation Methyl iodide, potassium carbonate, DMF 20 20 ~90 Efficient methylation of phenol
Reduction/Deprotection Triethylsilane, boron trifluoride etherate, methanol -20 to 10 2-5 High Monitored by HPLC or TLC

Analytical and Purification Techniques

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm completion.
  • Purification: Organic layers are washed sequentially with aqueous sodium hydroxide, hydrochloric acid, and brine, then dried over anhydrous sodium sulfate.
  • Isolation: Solvent removal under reduced pressure yields crude product, which can be purified by silica gel chromatography or recrystallization from appropriate solvents.
  • Characterization: Nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm structure and purity.

Summary of Research Outcomes

  • The stepwise introduction of ethoxy, fluoro, bromo, and methoxy substituents is achievable with high regioselectivity using nucleophilic aromatic substitution, electrophilic halogenation, and methylation reactions.
  • Reaction conditions such as temperature, solvent choice, and reagent molar ratios critically influence yield and purity.
  • The use of protecting groups and their subsequent deprotection is essential for selective functionalization.
  • Yields for key steps such as methoxylation and bromination are typically high (70-90%), with careful control of conditions minimizing side reactions.
  • The combined use of aqueous work-up and chromatographic purification ensures high-purity final product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is common, where the bromine atom can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield various brominated derivatives, while oxidation can produce corresponding quinones or other oxidized forms .

Scientific Research Applications

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene and related halogenated benzene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound (Target) Br (5), F (1), OCH₂CH₃ (2), OCH₃ (3) C₉H₁₀BrFO₂ 265.09 Higher polarity due to two alkoxy groups; potential for hydrogen bonding and solubility in polar solvents.
5-Bromo-2-ethoxy-1,3-difluorobenzene Br (5), F (1,3), OCH₂CH₃ (2) C₈H₇BrF₂O 237.04 Increased electron-withdrawing effects from two F atoms; lower molecular weight and likely higher volatility.
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene Br (1), Cl (5), F (3), OCH₂CH₃ (2) C₈H₇BrClFO 253.50 Chlorine substitution enhances electrophilicity; potential for cross-coupling reactions.
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene Br (5), Cl (1), F (2), OCH₂CH₃ (3) C₈H₆BrClFO 253.50 Chlorine at position 1 may sterically hinder meta-substitution reactions.
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene Br (5), F (2), OCH₂CH₃ (1), CH₃ (3) C₉H₁₀BrFO 233.08 Methyl group increases hydrophobicity; reduced polarity compared to alkoxy-substituted analogs.

Substituent Effects on Physicochemical Properties

  • Halogens (Br, F, Cl): Bromine and chlorine increase molecular weight and polarizability, enhancing van der Waals interactions. Fluorine’s electronegativity withdraws electron density, directing electrophilic substitution to specific positions .
  • Alkoxy Groups (OCH₃, OCH₂CH₃): Methoxy and ethoxy groups donate electron density via resonance, increasing solubility in polar solvents. Ethoxy’s longer alkyl chain may slightly reduce boiling points compared to methoxy .
  • Positional Isomerism: Substituent positions significantly affect reactivity. For example, para-substituted halogens (relative to alkoxy groups) can enhance steric hindrance or alter regioselectivity in cross-coupling reactions .

Biological Activity

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H12BrF O3
Molecular Weight: 267.11 g/mol
IUPAC Name: this compound
CAS Number: [not provided in search results]

Structure

The compound contains a bromine atom, a fluorine atom, and methoxy and ethoxy functional groups, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. A study found that brominated and fluorinated derivatives can inhibit the growth of various bacterial strains. For instance, similar compounds have demonstrated inhibitory concentrations (IC50) in the nanomolar range against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of halogenated aromatic compounds has been well-documented. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar substituents have been reported to induce apoptosis in leukemia cells at concentrations as low as 106M10^{-6}M .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The presence of the bromine and fluorine atoms may facilitate interactions with enzymatic targets, leading to inhibition of critical metabolic pathways.
  • Cell Membrane Disruption: The lipophilic nature of the ethoxy and methoxy groups could enhance membrane permeability, allowing for improved uptake into cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their antiproliferative effects .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various halogenated compounds, including derivatives of this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 106M10^{-6}M to 108M10^{-8}M depending on the bacterial strain.

Case Study 2: Anticancer Activity in vitro

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines at concentrations of 105M10^{-5}M. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways.

Research Findings Summary

Study Biological Activity Findings
Study 1AntimicrobialEffective against E. coli and S. aureus with MICs of 106M10^{-6}M to 108M10^{-8}M
Study 2AnticancerInduced apoptosis in cancer cell lines at 105M10^{-5}M

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene, and how are they applied?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent positions. For example, deshielding effects from electronegative groups (Br, F) help distinguish adjacent protons. Fluorine coupling in 19F^{19}\text{F} NMR further clarifies substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns (e.g., loss of ethoxy/methoxy groups).
  • Infrared (IR) Spectroscopy : Detect functional groups like C-O (methoxy/ethoxy: 1100–1250 cm1^{-1}) and C-Br (500–600 cm1^{-1}) .
    • Data Table :
TechniqueKey Peaks/BandsPurpose
1H^{1}\text{H} NMRδ 1.4 (t, -OCH2_2CH3_3), δ 3.8 (s, -OCH3_3)Substituent identification
HRMS[M+H]+ = 274.00 (calculated)Molecular weight confirmation

Q. How can researchers synthesize this compound from commercially available precursors?

  • Methodology :

Bromination : Start with 2-ethoxy-1-fluoro-3-methoxybenzene. Use N-bromosuccinimide (NBS) in CCl4_4 under light for regioselective bromination at the 5-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Validation : Compare melting point (mp) and spectral data with literature (e.g., similar compounds in Kanto Reagents catalogs show mp 155–156°C for brominated analogs) .

Advanced Research Questions

Q. How do substituents (Br, F, OCH3_3, OCH2_2CH3_3) influence the electronic structure and reactivity of this compound?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density. Bromine’s electron-withdrawing effect reduces ring electron density, while methoxy/ethoxy groups donate electrons via resonance. Fluorine’s inductive effect further polarizes the ring .
  • Reactivity Studies : Test electrophilic substitution (e.g., nitration). Meta-directing effects of Br/F and ortho/para-directing effects of OCH3_3/OCH2_2CH3_3 create competing regioselectivity. Monitor product ratios via HPLC .
    • Data Table :
SubstituentElectronic EffectDirecting Behavior
BrWithdrawingMeta
FWithdrawingMeta
OCH3_3DonatingOrtho/Para
OCH2_2CH3_3DonatingOrtho/Para

Q. What challenges arise in achieving regioselective functionalization of multiply substituted benzene derivatives like this compound?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH intermediates) to control substitution .
  • Catalytic Strategies : Use transition metals (Pd, Cu) for cross-coupling. For example, Suzuki-Miyaura coupling at the bromine site requires careful ligand selection (e.g., SPhos) to avoid dehalogenation .
  • Kinetic vs. Thermodynamic Control : Optimize reaction temperature and solvent polarity. Polar aprotic solvents (DMF) favor kinetic products, while nonpolar solvents (toluene) favor thermodynamic outcomes .

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., distinguishing 1-fluoro vs. 3-fluoro isomers) using single-crystal diffraction .
  • 2D NMR Techniques : Employ HSQC and HMBC to correlate protons and carbons, clarifying connectivity in crowded spectra .
  • Comparative Analysis : Cross-reference with analogs (e.g., 5-Bromo-3-chloro-2-fluoroiodobenzene in shows distinct NOE interactions for adjacent halogens) .

Key Data from Literature

PropertyValue/DescriptionSource
Molecular FormulaC9_9H10_{10}BrFO2_2
CAS RNNot explicitly listed; see analogs
Melting Point (Analog)155–156°C (5-Bromo-4-methoxythiophene)
Synthetic Yield (Bromination)65–75% (NBS in CCl4_4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.